molecular formula C21H20N2O B5522712 N-[3-(dimethylamino)phenyl]biphenyl-2-carboxamide

N-[3-(dimethylamino)phenyl]biphenyl-2-carboxamide

Cat. No.: B5522712
M. Wt: 316.4 g/mol
InChI Key: VHRZYBNOQUGDAB-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)phenyl]biphenyl-2-carboxamide is an organic compound that belongs to the class of carboxamides. Carboxamides are significant in organic and medicinal chemistry due to their role in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties . This compound is known for its unique structural features, which include a biphenyl core and a dimethylamino group, making it a valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)phenyl]biphenyl-2-carboxamide typically involves the amidation of a carboxylic acid with an amine. One common method is the catalytic amidation of carboxylic acids using coupling reagents or catalysts such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which activates the carboxylic acid to form the amide bond . The reaction conditions often include mild temperatures and solvents like toluene or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction parameters and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)phenyl]biphenyl-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Substitution: Reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation in the presence of catalysts.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of nitro, halogenated, or other substituted derivatives.

Scientific Research Applications

N-[3-(dimethylamino)phenyl]biphenyl-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)phenyl]biphenyl-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the biphenyl core provides structural rigidity and facilitates interactions with hydrophobic regions of target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(dimethylamino)phenyl]biphenyl-2-carboxamide stands out due to its unique combination of a dimethylamino group and a biphenyl core, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N-[3-(dimethylamino)phenyl]-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-23(2)18-12-8-11-17(15-18)22-21(24)20-14-7-6-13-19(20)16-9-4-3-5-10-16/h3-15H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRZYBNOQUGDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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